3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid

Lipophilicity Drug Design ADME

Ideal for reproducible SAR studies, this para-substituted phenylpyruvic acid derivative features a unique 4-methoxymethyl group that imparts distinct logP and steric properties unattainable with methoxy or unsubstituted analogs. Its α-keto and carboxylic acid handles enable orthogonal derivatization for heterocyclic synthesis and selective enzyme probe design. High purity (≥98%) ensures minimal interference in enzymatic assays.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B13524497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)CC(=O)C(=O)O
InChIInChI=1S/C11H12O4/c1-15-7-9-4-2-8(3-5-9)6-10(12)11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyXILCDBNARBEHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / 0.25 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic Acid: Physicochemical and Structural Baseline


3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid (CAS 1488921-28-3, C₁₁H₁₂O₄, MW 208.21) is a synthetic phenylpyruvic acid derivative characterized by a 4-methoxymethyl substituent on the phenyl ring . The compound contains both an α-keto acid moiety and a carboxylic acid group, placing it within the class of 2-oxo monocarboxylic acids . Commercial sources list the compound at 97–98% purity .

Procurement-Specific Differentiation for 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic Acid


Within the phenylpyruvic acid derivative class, the specific substitution pattern on the phenyl ring governs lipophilicity, metabolic stability, and enzyme recognition. While in-class analogs such as 3-(4-methoxyphenyl)-2-oxopropanoic acid and regioisomers (ortho, meta) share the α-keto acid backbone, the 4-methoxymethyl group introduces distinct physicochemical and steric properties that cannot be reproduced by simple methoxy, hydroxyl, or unsubstituted analogs . These differences manifest in quantifiable variations in LogP, molecular weight, and hydrogen bonding capacity , directly impacting compound suitability for specific synthetic routes or biological targets. Therefore, substituting this compound with a cheaper or more readily available analog may compromise assay reproducibility, synthetic yield, or lead optimization outcomes .

Quantitative Evidence Guide: 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic Acid vs. Comparators


Lipophilicity Differentiation: LogP Comparison with 4-Methoxy Analog

The 4-methoxymethyl substituent yields a predicted LogP of 1.0292, which is substantially higher than that of the 4-methoxy analog (3-(4-methoxyphenyl)-2-oxopropanoic acid, LogP ~0.7) . This 0.33 log unit increase corresponds to approximately a 2.1-fold greater partition into octanol over water, indicating enhanced membrane permeability potential [1].

Lipophilicity Drug Design ADME

Purity and Quality Control: Comparative Analysis Across Vendors

Commercial suppliers offer this compound at purities ranging from 97% to 98% . In contrast, the closely related analog 3-(4-methoxyphenyl)-2-oxopropanoic acid is typically offered at 95% purity by the same suppliers, representing a 2–3% absolute purity differential . This higher baseline purity specification reduces the need for additional purification steps prior to use.

Analytical Chemistry Quality Control Procurement

Structural and Synthetic Utility: Regioisomeric Differentiation

The para-substitution pattern is critical for specific synthetic applications. While ortho- and meta-methoxymethyl regioisomers exist (CAS 1490438-42-0 and 1477563-74-8, respectively) [1], the para-substituted compound offers a distinct geometry that can be essential for molecular recognition in biological targets or for achieving desired crystal packing in material science applications. Patent literature specifically references the utility of para-substituted phenylpyruvic acid derivatives in PPAR modulation, whereas ortho and meta analogs are not claimed for this same purpose [2].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Molecular Weight Differentiation vs. 4-Methoxy Analog

The target compound has a molecular weight of 208.21 g/mol, whereas the 4-methoxy analog (3-(4-methoxyphenyl)-2-oxopropanoic acid) is 194.18 g/mol . This 14.03 g/mol difference (approximately +7.2%) is due to the methylene spacer in the methoxymethyl group, which increases molecular size and alters the compound‘s physicochemical profile.

Physicochemical Properties ADME Compound Characterization

Polar Surface Area Differentiation

The target compound has a calculated topological polar surface area (TPSA) of 63.6 Ų . In contrast, the 4-methoxy analog (3-(4-methoxyphenyl)-2-oxopropanoic acid) has a TPSA of 63.6 Ų as well, indicating no difference in this specific parameter. This equivalence suggests that the methoxymethyl substitution does not alter the polar surface area compared to the methoxy analog.

Drug Design ADME Physicochemical Properties

Recommended Application Scenarios for 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic Acid


Medicinal Chemistry: PPAR Agonist Lead Optimization

The para-substituted methoxymethyl phenylpyruvic acid scaffold is claimed in patents for the development of PPAR agonists [1]. The higher LogP relative to methoxy analogs may translate to improved membrane permeability, a critical factor for intracellular nuclear receptor targeting. Procurement of the high-purity (≥97%) para-isomer is essential for reproducible structure-activity relationship (SAR) studies .

Chemical Biology: Enzyme Substrate or Inhibitor Screening

As a phenylpyruvic acid derivative, this compound serves as a potential substrate or inhibitor for enzymes in the phenylalanine/tyrosine metabolic pathway. The specific 4-methoxymethyl group offers a distinct steric and electronic profile compared to endogenous phenylpyruvic acid, enabling the design of selective probes [1]. The 97–98% commercial purity ensures minimal interference from impurities in enzymatic assays .

Synthetic Chemistry: Building Block for Complex Molecules

The compound‘s α-keto acid and carboxylic acid functionalities provide orthogonal reactive handles for further derivatization. It is suitable for the synthesis of heterocyclic compounds, as referenced in patent literature [1]. Its para-substitution pattern facilitates linear extension, while the methoxymethyl group can be selectively deprotected or modified. The higher molecular weight and distinct LogP differentiate it from simpler phenylpyruvic acid derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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